Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate
Description
Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate is a synthetic organic compound featuring a fluoroquinoline core substituted with a benzenesulfonyl group at position 3 and a piperidine-4-carboxylate moiety at position 4 (as inferred from nomenclature) . The fluoroquinoline scaffold is widely recognized for its role in antimicrobial agents, where the fluorine atom enhances bioavailability and target binding . The ethyl ester at the piperidine ring likely modulates solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-2-30-23(27)16-10-12-26(13-11-16)22-19-14-17(24)8-9-20(19)25-15-21(22)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGXZPNPKGSLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base like pyridine.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often involving the use of piperidine derivatives and appropriate catalysts.
Esterification: The final step involves esterification to introduce the ethyl ester group, using reagents such as ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a selective antagonist of the PTP1B enzyme, making it useful in studies related to insulin signaling and diabetes.
Medicine: Potential therapeutic agent for the treatment of diseases related to PTP1B, such as type 2 diabetes and obesity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the PTP1B enzyme. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity. The compound binds to the active site of PTP1B, preventing it from dephosphorylating its substrates, thereby promoting insulin signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several piperidine-carboxylate derivatives, as highlighted in the evidence:
Ethyl 4-[(4-Chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate ()
- Key Differences: The sulfonyl group is attached to a 4-chlorophenyl ring instead of benzene. A 4-methylbenzyl group replaces the fluoroquinoline system.
- The absence of the fluoroquinoline core suggests divergent biological targets (e.g., non-antimicrobial applications) .
Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate ()
- Key Differences: Pyridazine replaces the quinoline ring. A chlorine atom is present at position 6 of the pyridazine instead of fluorine on the quinoline.
- The chlorine atom, while electronegative, lacks the fluorine-specific pharmacokinetic benefits seen in fluoroquinolones .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Commercial and Research Relevance
- The compound in is listed with multiple suppliers, indicating industrial interest in sulfonyl-piperidine derivatives for diverse applications .
- The absence of commercial data for the target compound suggests it remains in early research stages, possibly as a novel antimicrobial or kinase inhibitor candidate.
Biological Activity
Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate is a synthetic compound with a complex structural framework, featuring a piperidine ring and a quinoline moiety. Its unique chemical properties arise from the incorporation of a benzenesulfonyl group and a fluorine atom, which enhance its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 442.5 g/mol
- CAS Number : 866844-21-5
The compound exhibits significant structural complexity that may influence its biological interactions and therapeutic potential.
Antimicrobial Activity
Research indicates that compounds with quinoline cores, such as this compound, often exhibit antimicrobial properties. The presence of the benzenesulfonyl group may enhance its efficacy against various bacterial strains. Preliminary studies suggest that derivatives of this compound could be effective against resistant strains of bacteria, although further biological assays are necessary to confirm these findings.
Anticancer Potential
The compound has shown promise as an anticancer agent. The quinoline structure is associated with various pharmacological effects, including the inhibition of cancer cell proliferation. In vitro studies have indicated that it may induce apoptosis in certain cancer cell lines, but detailed mechanisms of action remain to be elucidated .
The specific mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Inhibition of DNA gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, leading to cell death.
- Interference with cellular signaling pathways : The compound may affect pathways involved in cell cycle regulation and apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-fluoroquinoline-4-carboxylate | Quinoline core | Lacks sulfonamide group |
| Benzenesulfonamide derivatives | Sulfonamide group | Varying substituents on benzene |
| Piperidinocarboxylic acids | Piperidine ring | Different carboxylic acid substituents |
This comparison highlights the distinctiveness of this compound due to its combination of functional groups that may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.
- Cytotoxicity Assays : In vitro cytotoxicity testing on various cancer cell lines demonstrated that the compound reduced cell viability significantly at micromolar concentrations.
- Mechanistic Studies : Ongoing research is focusing on elucidating the molecular pathways affected by this compound, particularly its role in apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
